molecular formula C12H23ClN2O B1462931 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1235439-06-1

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1462931
CAS No.: 1235439-06-1
M. Wt: 246.78 g/mol
InChI Key: HXLNZLZVZVPLHQ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H23ClN2O . It has a molecular weight of 246.78 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a piperazine ring, and an ethanone group . The exact structure visualization was not found in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.78 . Other specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds structurally related to 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride have been studied for their antibacterial and antifungal properties. A study by Roshan (2018) synthesized derivatives of this compound and tested them against Gram-positive, Gram-negative bacteria, and fungi. Some derivatives demonstrated moderate activity compared to standard drugs, suggesting potential applications in developing new antimicrobial agents (Roshan, 2018).

Structural and Spectral Studies

The compound has been subject to structural and spectral studies to understand its properties better. For instance, Hakimi et al. (2013) conducted a study focusing on the structural characteristics of a new cadmium salt derived from a compound similar to this compound. Their research provided insights into the crystal structure, highlighting intermolecular hydrogen bonding and other interactions, which could be relevant for material science and coordination chemistry (Hakimi et al., 2013).

Potential in Oncology and Diagnostic Applications

Derivatives of this compound, like PB28, have shown promise in oncology and diagnostic applications. Abate et al. (2011) designed analogs of PB28 with reduced lipophilicity to improve its utility in therapeutic and diagnostic applications in oncology. These analogs, with altered lipophilic character and substantial affinities for receptor subtypes, indicate the compound's potential in the development of new oncology treatments and diagnostic tools (Abate et al., 2011).

Synthesis and Characterization for Pharmacological Applications

Several studies have synthesized and characterized derivatives of this compound for various pharmacological applications. For instance, Rajkumar et al. (2014) synthesized novel piperazine derivatives and screened them for antimicrobial activities. Their findings showed that some newly synthesized compounds exhibited excellent antibacterial and antifungal activities, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Rajkumar et al., 2014).

Properties

IUPAC Name

2-cyclohexyl-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLNZLZVZVPLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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